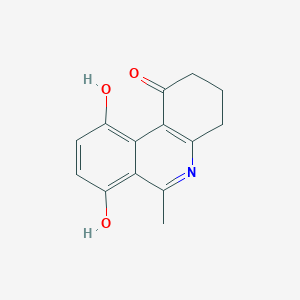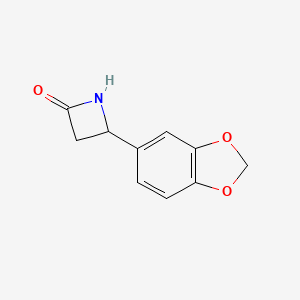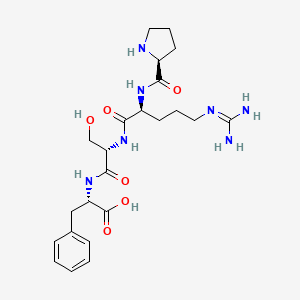![molecular formula C16H16BBrN2O2 B14207632 6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide CAS No. 725719-78-8](/img/structure/B14207632.png)
6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide is a complex organic compound that features a quinoline core structure with an amino group at the 6th position and a boronophenylmethyl group at the 1st position. The presence of boron in the structure makes it particularly interesting for various chemical applications, including its potential use in Suzuki–Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. For example, nitration of quinoline can be followed by catalytic hydrogenation to convert the nitro group to an amino group.
Attachment of the Boronophenylmethyl Group: This step can be achieved through a Suzuki–Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The boronophenylmethyl group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution can be facilitated using reagents like alkyl halides and acids.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide has several scientific research applications:
Biology: The compound can be used as a probe in biological studies to investigate the role of boron-containing compounds in biological systems.
Industry: Used in the synthesis of advanced materials and polymers due to its ability to form stable carbon-boron bonds.
作用机制
The mechanism of action of 6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide largely depends on its application:
In Suzuki–Miyaura Coupling: The boron atom in the boronophenylmethyl group participates in the transmetalation step, where it transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.
Biological Systems: The amino and boron groups may interact with biological molecules through hydrogen bonding and coordination chemistry, affecting various biological pathways.
相似化合物的比较
Similar Compounds
6-Aminoquinoline: Lacks the boronophenylmethyl group, making it less versatile in coupling reactions.
1-[(2-Boronophenyl)methyl]quinolin-1-ium bromide: Lacks the amino group, which may reduce its reactivity in certain biological applications.
Uniqueness
6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide is unique due to the presence of both an amino group and a boronophenylmethyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications.
属性
CAS 编号 |
725719-78-8 |
|---|---|
分子式 |
C16H16BBrN2O2 |
分子量 |
359.0 g/mol |
IUPAC 名称 |
[2-[(6-aminoquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C16H16BN2O2.BrH/c18-14-7-8-16-12(10-14)5-3-9-19(16)11-13-4-1-2-6-15(13)17(20)21;/h1-10,20-21H,11,18H2;1H/q+1;/p-1 |
InChI 键 |
KMVOGELIKPLHGQ-UHFFFAOYSA-M |
规范 SMILES |
B(C1=CC=CC=C1C[N+]2=CC=CC3=C2C=CC(=C3)N)(O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


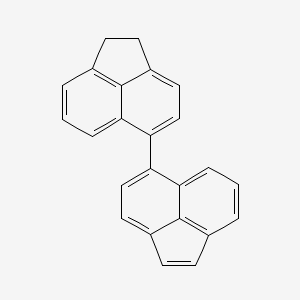
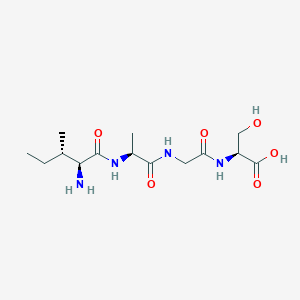
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)
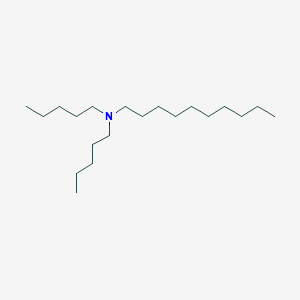
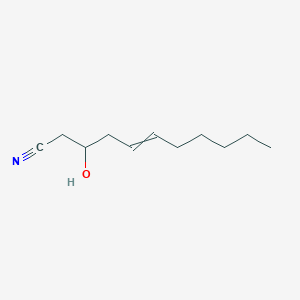
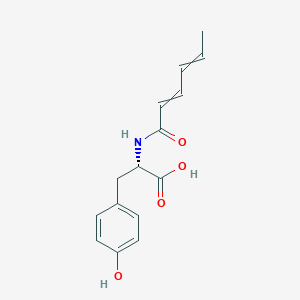
![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
